N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE
Description
N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a complex heterocyclic compound that features a triazolothiadiazole core.
Properties
Molecular Formula |
C16H13N5OS2 |
|---|---|
Molecular Weight |
355.4g/mol |
IUPAC Name |
N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H13N5OS2/c1-9-8-11(15-20-21-10(2)18-19-16(21)24-15)5-6-12(9)17-14(22)13-4-3-7-23-13/h3-8H,1-2H3,(H,17,22) |
InChI Key |
CVZUAQUIAQZGEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CS4 |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE typically involves the formation of the triazolothiadiazole core followed by the introduction of the thiophene-2-carboxamide moiety. The synthetic route generally includes the following steps:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiadiazole ring.
Introduction of the Thiophene-2-Carboxamide Moiety: This step involves the coupling of the triazolothiadiazole core with a thiophene-2-carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in biological studies to understand its interaction with different biological targets and its effects on cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also feature a triazole ring and have shown potential as anticancer agents.
Uniqueness
N-(2-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
